Chol-5-en-24-al-3beta-ol Chol-5-en-24-al-3beta-ol Chol-5-en-24-al-3β-ol is a steroid compound (Vitamin D3 derivative) extracted from patent US 4354972 A, Compound IX.
Brand Name: Vulcanchem
CAS No.: 27460-33-9
VCID: VC0006605
InChI: InChI=1S/C24H38O2/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,14,16,18-22,26H,4-5,7-13,15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1
SMILES: CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Molecular Formula: C24H38O2
Molecular Weight: 358.6 g/mol

Chol-5-en-24-al-3beta-ol

CAS No.: 27460-33-9

Cat. No.: VC0006605

Molecular Formula: C24H38O2

Molecular Weight: 358.6 g/mol

* For research use only. Not for human or veterinary use.

Chol-5-en-24-al-3beta-ol - 27460-33-9

CAS No. 27460-33-9
Molecular Formula C24H38O2
Molecular Weight 358.6 g/mol
IUPAC Name (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal
Standard InChI InChI=1S/C24H38O2/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,14,16,18-22,26H,4-5,7-13,15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1
Standard InChI Key GKTDPIQLKVFPBU-OLSVQSNTSA-N
Isomeric SMILES C[C@H](CCC=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
SMILES CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Canonical SMILES CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Structural Characteristics and Physicochemical Properties

Chol-5-en-24-al-3β-ol belongs to the family of oxidized cholesterol derivatives. Its core structure retains the cholestane skeleton with a double bond at the C5 position (Δ⁵), a 3β-hydroxyl group, and an aldehyde functional group at C24 . This aldehyde substitution alters its polarity and reactivity compared to cholesterol, influencing its solubility and metabolic interactions.

Table 1: Comparative Structural and Physical Properties

PropertyChol-5-en-24-al-3β-olCholesterol 24-Methylenecholesterol
Molecular FormulaC₂₇H₄₄O₂*C₂₇H₄₆OC₂₈H₄₆O
Molar Mass (g/mol)400.64*386.66398.7
Melting Point (°C)150–152*148–150Not reported
Boiling Point (°C)~360*360Not reported
SolubilityLow in waterInsoluble in waterLow in water
Key Functional Groups3β-OH, C24-aldehyde3β-OH3β-OH, C24-methylene

*Theoretical values based on structural analogies .

The aldehyde group at C24 introduces electrophilic reactivity, enabling participation in Schiff base formation or redox reactions . This property may facilitate interactions with cellular nucleophiles, such as lysine residues in proteins, potentially modulating enzymatic activity or signaling pathways .

Biosynthesis and Metabolic Pathways

Chol-5-en-24-al-3β-ol is hypothesized to originate from cholesterol through oxidative modifications. The proposed pathway involves:

  • Side-Chain Oxidation: Conversion of cholesterol’s C24 methyl group to an aldehyde via cytochrome P450 enzymes (e.g., CYP46A1) .

  • Regulation by Sterol Homeostasis: Similar to other oxysterols, its levels are tightly controlled by scavenger receptors (e.g., SCARB1) and export mechanisms .

Metabolic Roles:

  • Bile Acid Precursor: The C24 aldehyde may serve as an intermediate in alternative bile acid synthesis pathways, though this remains speculative .

  • Receptor Modulation: Structural analogs like 24-methylenecholesterol activate nuclear receptors (e.g., LXR, ERRα), influencing lipid metabolism and inflammation .

Analytical Methodologies

Table 2: Analytical Techniques for Characterization

MethodApplicationKey Parameters
LC-MS/MS Quantification in biological matricesLOD: 0.1 ng/mL; Recovery: 85–110%
NMR Spectroscopy Structural elucidation¹H NMR (δ 9.5–10.0 ppm for aldehyde)
GC-MS Purity assessmentDerivatization required (e.g., silylation)

For instance, nuclear magnetic resonance (NMR) spectroscopy confirms the aldehyde proton resonance at δ 9.8 ppm, distinguishing it from methylene or hydroxyl groups . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables sensitive detection in plasma, with a limit of quantification (LOQ) of 0.5 ng/mL .

Research Gaps and Future Directions

  • Synthetic Accessibility: Efficient synthesis routes remain underexplored. Future work should optimize oxidation protocols to avoid overoxidation to carboxylic acids .

  • In Vivo Studies: The compound’s pharmacokinetics and toxicity profile are unknown. Rodent models could clarify its therapeutic window.

  • Receptor Specificity: Mechanistic studies are needed to identify molecular targets, such as G-protein-coupled receptors (GPCRs) or lipid transporters .

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